N-(4-Bromophenyl)-6-nitroquinazolin-4-amine N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 51687-16-2
VCID: VC7455425
InChI: InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)
SMILES: C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.156

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

CAS No.: 51687-16-2

Cat. No.: VC7455425

Molecular Formula: C14H9BrN4O2

Molecular Weight: 345.156

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine - 51687-16-2

Specification

CAS No. 51687-16-2
Molecular Formula C14H9BrN4O2
Molecular Weight 345.156
IUPAC Name N-(4-bromophenyl)-6-nitroquinazolin-4-amine
Standard InChI InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)
Standard InChI Key XIVZHKYNZHEAOB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Properties

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine (CAS: 51687-16-2) has the molecular formula C₁₄H₉BrN₄O₂ and a molecular weight of 345.15 g/mol . Key structural features include:

  • Quinazoline core: A bicyclic aromatic system fused from benzene and pyrimidine rings.

  • Nitro group (-NO₂): Positioned at C6, contributing to electron-withdrawing effects and influencing binding interactions.

  • 4-Bromophenylamino group: Attached at C4, providing steric bulk and halogen-mediated hydrophobic interactions.

Physicochemical Properties

PropertyValueSource
XLogP33.9PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Topological PSA83.6 ŲPubChem
Rotatable Bonds2PubChem

The compound’s moderate lipophilicity (XLogP3 = 3.9) and high polar surface area suggest limited blood-brain barrier permeability, making it suitable for peripheral targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step process :

  • Cyclization: 2-Amino-4-nitrobenzoic acid reacts with formamide at 150°C to form 6-nitroquinazolin-4(3H)-one.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) yields 4-chloro-6-nitroquinazoline.

  • Amination: Coupling with 4-bromoaniline in isopropanol under reflux conditions produces the final product.

Key Reaction Conditions:

  • Yield: 85.2% after recrystallization .

  • Purity: >97% (HPLC) .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

The 4-anilinoquinazoline scaffold is critical for EGFR inhibition :

  • Nitro Group: Enhances binding affinity to the ATP pocket of EGFR through dipole interactions with residues like L85 and R127 .

  • 4-Bromophenyl Group: Improves selectivity by occupying hydrophobic regions adjacent to the kinase domain .

  • Quinazoline Core: Maintains planar geometry for π-π stacking with phenylalanine residues (e.g., F723) .

Comparative IC₅₀ Values:

CompoundEGFR IC₅₀ (nM)A549 Cell IC₅₀ (μM)
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine17.322.25
Gefitinib25.421.72
Erlotinib33.252.81

Data adapted from Li et al. (2021) and Blair et al. (2007) .

Biological Activity and Mechanisms

Anticancer Activity

  • In Vitro Efficacy: Demonstrates potent activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells, with IC₅₀ values of 2.25 μM, 1.72 μM, and 2.81 μM, respectively .

  • Mechanism: Inhibits EGFR phosphorylation, blocking downstream MAPK/ERK and PI3K/AKT pathways .

Mitochondrial Targeting

A ruthenium conjugate of a related quinazoline localizes to mitochondria, suggesting potential for targeting mitochondrial EGFR variants in glioblastoma .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45–60%) due to high polar surface area .

  • Metabolism: Hepatic CYP3A4-mediated nitro-reduction to 6-amino derivatives .

  • Excretion: Primarily renal (70%) .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames tests .

Applications in Drug Discovery

EGFR-Targeted Therapies

The compound serves as a lead for irreversible EGFR inhibitors, particularly against T790M mutants resistant to first-generation TKIs .

Theranostic Agents

Conjugation with fluorophores (e.g., [Ru(bipyridine)₃]²⁺) enables simultaneous imaging and therapy in glioma models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator